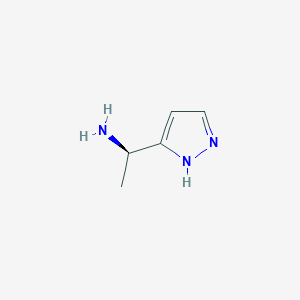

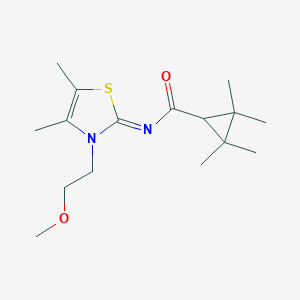

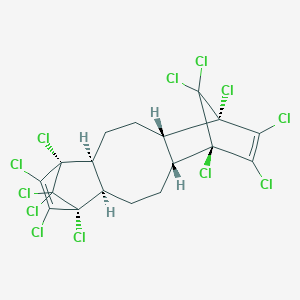

![molecular formula C13H11N3O3 B171417 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one CAS No. 19068-66-7](/img/structure/B171417.png)

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” is a chemical compound with the molecular formula C14H10N2O2 . It has an average mass of 238.241 Da and a monoisotopic mass of 238.074234 Da . This compound is used in the synthesis of potential drug candidates and as a negative control in biochemical assays .

Molecular Structure Analysis

The molecular structure of “6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” consists of a pyrrolopyrimidine core with a benzyl group attached . The dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8° .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” include a molecular formula of C14H10N2O2, an average mass of 238.241 Da, and a monoisotopic mass of 238.074234 Da .科学的研究の応用

Antitumor Applications

Studies have demonstrated the potential of derivatives of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in antitumor applications. Specifically, certain compounds were synthesized and evaluated as antitumor agents, showing potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, with further evaluation indicating the primary intracellular target as DHFR. These compounds also showed inhibitory effects against the growth of several human tumor cell lines, highlighting the potential of the pyrrolo[2,3-d]pyrimidine scaffold for dual DHFR-TS and tumor inhibitory activity (Gangjee et al., 2005).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. For instance, a study described the preparation of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine and its catalytic hydrogenation, which caused a C-benzyl bond cleavage, leading to the formation of other compounds. This study provides insights into the chemical behavior and potential novel routes for synthesizing related pyrrolopyrimidine compounds (Otmar et al., 1998).

Biological Evaluation

Additional studies have focused on the design, synthesis, and biological evaluation of new derivatives, highlighting the diverse biological activities these compounds can possess. For instance, some studies have produced compounds with potent inhibitory activities against specific enzymes, showing promise for the treatment of diseases like malaria and cancer (Gangjee et al., 2007).

将来の方向性

特性

IUPAC Name |

6-benzyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-11-9-7-16(6-8-4-2-1-3-5-8)12(18)10(9)14-13(19)15-11/h1-5H,6-7H2,(H2,14,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDMEXCJKULNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291918 |

Source

|

| Record name | 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one | |

CAS RN |

19068-66-7 |

Source

|

| Record name | 19068-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

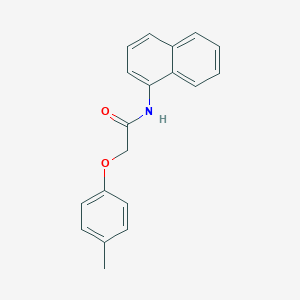

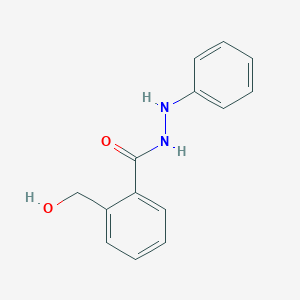

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)